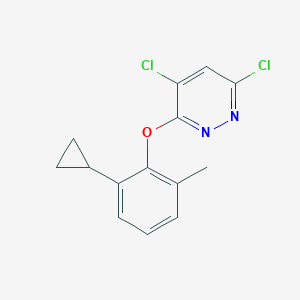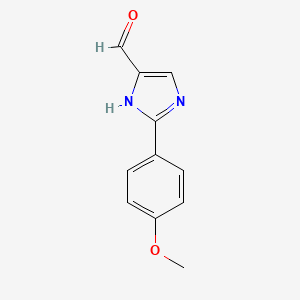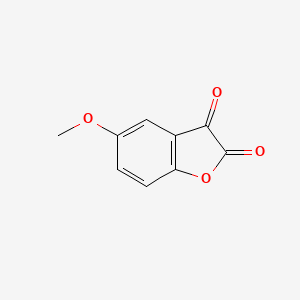![molecular formula C9H8N2O2 B13681712 Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that includes a pyrrole ring fused to a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
The preparation of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate typically involves a multi-step synthetic route. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired this compound.
Analyse Chemischer Reaktionen
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Cyclization: Intramolecular cyclization reactions can be catalyzed by bases such as cesium carbonate (Cs₂CO₃) in solvents like DMSO.
Wissenschaftliche Forschungsanwendungen
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Wirkmechanismus
The exact mechanism of action of methyl pyrrolo[1,2-a]pyrazine-6-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling and regulation . Additionally, its antimicrobial and antiviral activities are believed to result from its ability to interfere with the replication and survival of pathogens .
Vergleich Mit ähnlichen Verbindungen
Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate can be compared with other similar compounds, such as:
5H-pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit more activity on kinase inhibition compared to pyrrolo[1,2-a]pyrazine derivatives.
Pyrrolopyrazine derivatives with two or three nitrogen atoms: These compounds show various biological activities, including antibacterial, antifungal, and antiviral properties.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
methyl pyrrolo[1,2-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-3-2-7-6-10-4-5-11(7)8/h2-6H,1H3 |
InChI-Schlüssel |
PZUHMPPQQJDIGI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C2N1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)






